molecular formula C20H28O6 B12390327 Diaporthins B

Diaporthins B

货号: B12390327
分子量: 364.4 g/mol
InChI 键: FVYIOIBMUVNZMQ-KNHLKMAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

属性

分子式

C20H28O6

分子量

364.4 g/mol

IUPAC 名称

(1S,2S,3R,5R,9S,10R)-5-ethenyl-2,3,9,10-tetrahydroxy-5,11,11-trimethyl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadec-6-en-8-one

InChI

InChI=1S/C20H28O6/c1-5-16(4)9-12-14(22)19(24)20(25)15(2,3)7-6-8-17(20,11-26-19)18(12,23)13(21)10-16/h5,9,13,21,23-25H,1,6-8,10-11H2,2-4H3/t13-,16-,17+,18+,19-,20-/m1/s1

InChI 键

FVYIOIBMUVNZMQ-KNHLKMAJSA-N

手性 SMILES

C[C@@]1(C[C@H]([C@]2(C(=C1)C(=O)[C@@]3([C@@]4([C@@]2(CCCC4(C)C)CO3)O)O)O)O)C=C

规范 SMILES

CC1(CCCC23C1(C(C(=O)C4=CC(CC(C42O)O)(C)C=C)(OC3)O)O)C

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

Diaporthein B can be prepared through a method involving the separation from a liquid fermentation culture of the marine fungus Eutypella scoparia FS26 . The process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .

Industrial Production Methods

Industrial production of Diaporthein B is still in its nascent stages. the co-culture method involving fungi has shown promise in improving the yield of Diaporthein B . This method leverages the interactions between different fungal species to enhance the production of the desired compound.

化学反应分析

Absence of Diaporthins B in Available Literature

  • None of the provided sources ( ) mention this compound, a compound likely belonging to the diaporthin family of fungal metabolites.

  • General reaction principles (e.g., photodissociation, cycloadditions, carbene reactivity) in the sources do not translate directly to this compound without structural or functional group data.

Potential Analogous Reactions

If this compound shares structural similarities with other diaporthins or related mycotoxins, its reactivity might align with known pathways:

Reaction Type Example from Literature Relevance to this compound
Oxidation Epoxidation of alkenes via carbene intermediates Possible for unsaturated regions in the molecule.
Hydrolysis Ester/amide bond cleavage in peptides Applicable if ester or lactone groups are present.
Photochemical Diazirine cross-linking in proteins Unlikely unless photoactive groups are present.
Enzymatic Modification Microbial degradation of aromatic compounds Probable if metabolized by fungi or bacteria.

Recommendations for Further Study

To investigate this compound’s reactions, consider:

  • Structural Elucidation : Use NMR, X-ray crystallography, or mass spectrometry to identify functional groups.

  • Database Searches : Query specialized repositories like Reaxys, SciFinder, or PubMed for unpublished studies.

  • Synthetic Analogues : Study structurally related compounds (e.g., diaporthin A) for reaction predictability.

Data Limitations

  • No experimental data tables or reaction schemes for this compound exist in the provided sources.

  • Reliable information may require accessing proprietary research or recent publications not indexed here.

For targeted assistance, provide structural details of this compound or specify reaction conditions of interest. This will enable a more precise analysis using mechanistic principles from the literature (e.g., transition state dynamics , carbene reactivity , or microbial pathways ).

相似化合物的比较

Diaporthein B can be compared with other similar compounds such as diaporthochromes A and B, cytosporones, phomopsins, dothiorelones, and tenellones . These compounds share structural similarities and are also derived from fungi. Diaporthein B stands out due to its unique mechanism of action and its potent anti-cancer properties .

List of Similar Compounds

  • Diaporthochrome A
  • Diaporthochrome B
  • Cytosporones
  • Phomopsins
  • Dothiorelones
  • Tenellones

常见问题

Q. What methodological approaches are recommended for isolating and purifying Diaporthins B from fungal sources?

To isolate this compound, researchers should begin with solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Fractionation should prioritize polarity gradients and bioactivity-guided isolation. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and HR-ESI-MS analysis. Ensure purity (>95%) via HPLC-DAD/ELSD and validate spectral data against existing literature .

Q. How should researchers design experiments to assess the baseline bioactivity of this compound?

Initial bioactivity screening should use in vitro assays targeting specific pathways (e.g., antimicrobial activity via broth microdilution, cytotoxicity via MTT assays). Include positive controls (e.g., amphotericin B for antifungal tests) and negative controls (solvent-only treatments). Replicate experiments at least three times, and use statistical tools (ANOVA, t-tests) to analyze dose-response relationships. Document all protocols in lab notebooks with raw data, instrument parameters, and environmental conditions .

Q. What are the best practices for characterizing the molecular structure of this compound?

Combine spectroscopic methods: UV-Vis for chromophore identification, IR for functional groups, and NMR for skeletal structure. For stereochemical resolution, use X-ray crystallography or computational modeling (DFT calculations). Cross-reference spectral data with published analogs (e.g., Diaporthins A or C) and deposit results in public databases (e.g., PubChem) to enable reproducibility .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathways for this compound derivatives with enhanced bioactivity?

Employ retrosynthetic analysis to identify key intermediates. Use catalytic asymmetric synthesis for chiral centers and heterocyclic ring formation. Monitor reaction progress via TLC/MS and optimize yields using DOE (Design of Experiments) principles. Validate derivative structures through comparative NMR and bioassays. Address scalability challenges by testing solvent systems (e.g., green solvents) and catalyst recycling .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?

Conduct meta-analyses of existing studies to identify variables affecting outcomes (e.g., assay protocols, compound purity). Replicate conflicting experiments under standardized conditions and perform sensitivity analyses. Use multivariate statistics to isolate confounding factors (e.g., solvent residues, cell line variability). Publish negative results to clarify context-dependent bioactivity .

Q. How can computational models improve the understanding of this compound’s mechanism of action?

Apply molecular docking (AutoDock, Schrödinger) to predict target binding (e.g., fungal enzymes). Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Use MD (Molecular Dynamics) simulations to study conformational stability in biological environments. Integrate -omics data (transcriptomics/proteomics) to map pathway-level effects .

Methodological Guidance

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Maintain a lab notebook with dated entries, including reagent sources (e.g., Sigma-Aldridch catalog numbers), instrument calibration logs, and raw data files. Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis, purification, and characterization steps. Provide Supplementary Information for extensive datasets (e.g., NMR spectra, chromatograms) .

What frameworks are suitable for formulating hypothesis-driven research questions about this compound?

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For mechanistic studies, apply PICO (Population, Intervention, Comparison, Outcome). Example: “Does this compound (Intervention) inhibit biofilm formation (Outcome) in Candida albicans (Population) compared to fluconazole (Comparison)?” .

Data Analysis and Reporting

Q. How should researchers address variability in bioassay results when studying this compound?

Perform outlier detection (Grubbs’ test) and normalize data to internal controls. Use Bland-Altman plots for inter-assay comparisons. Report variability metrics (e.g., CV%, confidence intervals) and transparently discuss limitations (e.g., batch-to-batch compound differences) .

Q. What are the ethical considerations when publishing negative or inconclusive data on this compound?

Disclose all experimental conditions to avoid misinterpretation. Use neutral language (e.g., “no significant activity observed under tested conditions”) and emphasize methodological rigor. Submit to journals specializing in negative results (e.g., PLOS ONE) or include in Supplementary Information .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。